molecular formula C11H14BrFO B7977343 1-Bromo-4-fluoro-3-n-pentyloxybenzene

1-Bromo-4-fluoro-3-n-pentyloxybenzene

Cat. No.: B7977343
M. Wt: 261.13 g/mol
InChI Key: LRVAIRDNPIWWNV-UHFFFAOYSA-N
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Description

1-Bromo-4-fluoro-3-n-pentyloxybenzene is an organic compound with the molecular formula C11H14BrFO. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom at the first position, a fluorine atom at the fourth position, and a pentyloxy group at the third position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-4-fluoro-3-n-pentyloxybenzene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 1-bromo-4-fluorobenzene.

    Etherification: The pentyloxy group is introduced through an etherification reaction.

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-fluoro-3-n-pentyloxybenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-Bromo-4-fluoro-3-n-pentyloxybenzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: It can be used to synthesize biologically active compounds for drug discovery and development.

    Medicine: Derivatives of this compound may exhibit pharmacological properties and can be investigated for potential therapeutic applications.

    Industry: It is used in the production of advanced materials, including polymers and liquid crystals

Mechanism of Action

The mechanism of action of 1-Bromo-4-fluoro-3-n-pentyloxybenzene in chemical reactions involves:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-4-fluoro-3-n-pentyloxybenzene is unique due to the presence of both a halogen (bromine and fluorine) and an alkoxy group (pentyloxy), which provides a combination of reactivity and functionality that is valuable in various synthetic and industrial applications.

Properties

IUPAC Name

4-bromo-1-fluoro-2-pentoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrFO/c1-2-3-4-7-14-11-8-9(12)5-6-10(11)13/h5-6,8H,2-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRVAIRDNPIWWNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=CC(=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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